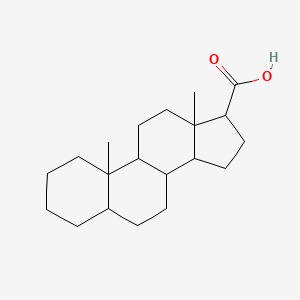
Androstane-17-carboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Androstane-17-carboxylic acid is a derivative of progesterone, a steroid hormone.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of androstane-17-carboxylic acid can be achieved through multiple steps. One notable method involves the transformation of methyl 3-oxo-4-androstene-17β-carboxylate into 4-aza-3-oxo-androstane-17β-carboxylic acid. This process includes a novel one-step simultaneous lactam formation and N-debenzylation using p-toluenesulfonic acid .
Industrial Production Methods: Industrial production methods for this compound are not extensively documented. the synthesis methods used in research can be scaled up for industrial applications, ensuring the availability of this compound for various uses .
Analyse Des Réactions Chimiques
Types of Reactions: Androstane-17-carboxylic acid undergoes several types of chemical reactions, including oxidation, reduction, and substitution. These reactions are crucial for modifying the compound to enhance its properties or create derivatives with specific functions .
Common Reagents and Conditions:
Oxidation: Potassium permanganate (KMnO₄) in acidic, alkaline, or neutral medium.
Reduction: Sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄).
Substitution: Various nucleophiles under appropriate conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield carboxylic acids, while reduction can produce alcohols or other reduced forms of the compound .
Applications De Recherche Scientifique
Androstane-17-carboxylic acid has several scientific research applications:
Mécanisme D'action
Androstane-17-carboxylic acid exerts its effects primarily by inhibiting the formation of dihydrotestosterone (DHT) from testosterone. This inhibition occurs through the suppression of testosterone 5α-reductase activity. By reducing DHT levels, the compound can mitigate androgen-related conditions such as acne and seborrhea .
Comparaison Avec Des Composés Similaires
4-Aza-3-oxo-androstane-17β-carboxylic acid: A potent inhibitor of testosterone 5α-reductase, used in treating benign prostate hypertrophy and male pattern baldness.
Finasteride: Another 5α-reductase inhibitor, commonly used for similar medical conditions.
Uniqueness: Androstane-17-carboxylic acid stands out due to its unique combination of chemical properties and biological activities. Its ability to inhibit testosterone 5α-reductase, coupled with its ferroelectric properties, makes it a versatile compound with diverse applications in both scientific research and industry .
Propriétés
Numéro CAS |
6247-77-4 |
|---|---|
Formule moléculaire |
C20H32O2 |
Poids moléculaire |
304.5 g/mol |
Nom IUPAC |
10,13-dimethyl-2,3,4,5,6,7,8,9,11,12,14,15,16,17-tetradecahydro-1H-cyclopenta[a]phenanthrene-17-carboxylic acid |
InChI |
InChI=1S/C20H32O2/c1-19-11-4-3-5-13(19)6-7-14-15-8-9-17(18(21)22)20(15,2)12-10-16(14)19/h13-17H,3-12H2,1-2H3,(H,21,22) |
Clé InChI |
PBXJGQQGODZSQR-UHFFFAOYSA-N |
SMILES canonique |
CC12CCCCC1CCC3C2CCC4(C3CCC4C(=O)O)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


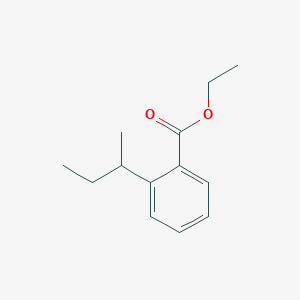
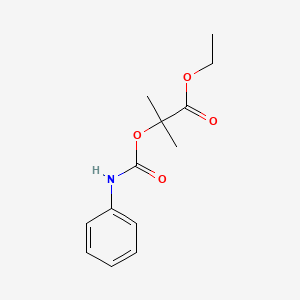
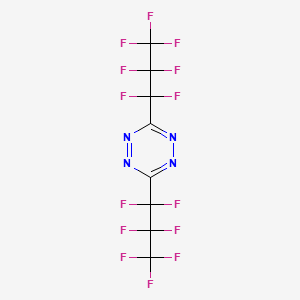
![3-[3-[4-(2-Methylphenyl)piperazin-1-yl]propoxy]propanenitrile](/img/structure/B14731098.png)
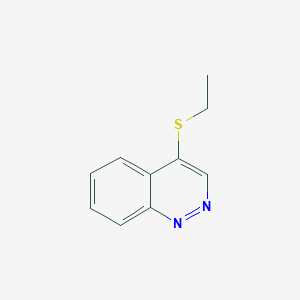
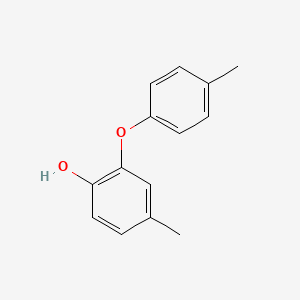
![2-Bromo-1-[4-(2-bromoacetyl)piperazin-1-yl]ethanone](/img/structure/B14731116.png)
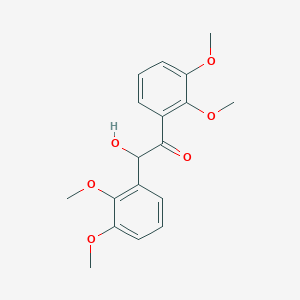
![3,9-Di(heptan-3-yl)-2,4,8,10-tetraoxaspiro[5.5]undecane](/img/structure/B14731127.png)
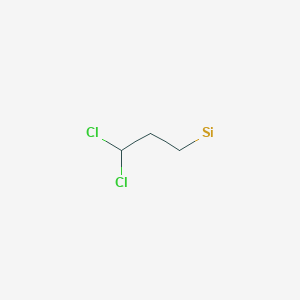
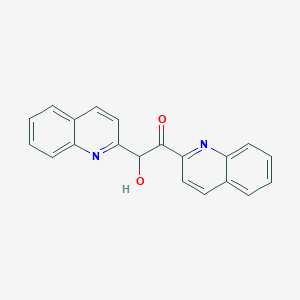
![2,17-Dimethyl-5,16-diazatetracyclo[9.8.0.02,8.012,17]nonadec-7-ene-6,15-dione](/img/structure/B14731145.png)
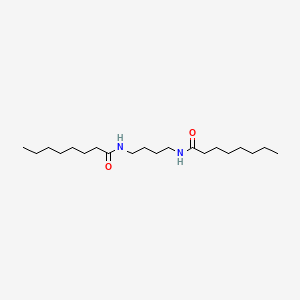
![N-[1-(2-Chlorophenyl)octadecylideneamino]-2,4-dinitro-aniline](/img/structure/B14731151.png)
